1-Piperidinecarboxylic acid, 4-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidinecarboxylic acid, 4-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H19Cl2N3O2. It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((2,6-dichloropyrimidin-4-yl)amino)piperidine-1-carboxylate involves the reaction of tert-butyl piperidine-1-carboxylate with 2,6-dichloropyrimidine. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxylic acid, 4-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloropyrimidine moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Piperidinecarboxylic acid, 4-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-((2,6-dichloropyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
- Tert-butyl 4-(4,6-dichloropyrimidin-2-yl)piperidine-1-carboxylate
Uniqueness
1-Piperidinecarboxylic acid, 4-[(2,6-dichloro-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the dichloropyrimidine moiety and the piperidine ring contribute to its versatility in various chemical reactions and applications .
Properties
CAS No. |
1000207-40-8 |
---|---|
Molecular Formula |
C14H20Cl2N4O2 |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
tert-butyl 4-[(2,6-dichloropyrimidin-4-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)20-6-4-9(5-7-20)17-11-8-10(15)18-12(16)19-11/h8-9H,4-7H2,1-3H3,(H,17,18,19) |
InChI Key |
MLGAMHFRGRYMNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.